3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromenone core, a piperidine ring, and a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the chromenone core followed by the introduction of the piperidine ring and the fluorophenyl sulfonyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining quality and reducing costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((4-chlorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one
- 3-(4-((4-bromophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one
- 3-(4-((4-methylphenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one
Uniqueness
3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5S/c22-15-5-7-16(8-6-15)29(26,27)17-9-11-23(12-10-17)20(24)18-13-14-3-1-2-4-19(14)28-21(18)25/h1-8,13,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXLYQXDFULSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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